2-Hydroxyethanesulfonic acid
Overview
Description
2-Hydroxyethanesulphonic acid, also known as 2-hydroxyethane-1-sulfonic acid or isethionic acid, is an organic compound classified as a sulfonic acid . It is a colorless to white crystalline solid that demonstrates high water solubility . It is widely utilized across industries, serving as a surfactant, playing a role as an intermediate in organic synthesis, and contributing to the production of other sulfonated compounds .
Synthesis Analysis
2-Hydroxyethanesulfonic Acid is a reactant in the synthesis of 4-substituted-2,3,5,6-tetrafluorobenezenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII . It plays a role as an intermediate in organic synthesis .Molecular Structure Analysis
Its molecular structure includes a hydroxyl group (-OH) attached to the second carbon atom of an ethane chain, with the sulfonic acid group (-SO3H) situated at the terminal carbon position .Chemical Reactions Analysis
The sulfonic acid’s acidity and the hydroxyl group’s reactivity enable a broad spectrum of chemical transformations, making this compound a valuable asset in the realm of chemical manufacturing and applications .Physical And Chemical Properties Analysis
This compound is a colorless to white crystalline solid that demonstrates high water solubility . Its molecular weight is 126.13 g/mol .Scientific Research Applications
Algal Research
- Isolation from Red Algae : Isethionic acid has been isolated from certain red algae species, such as Hypnea musciformis, and identified through spectroscopic techniques (Holst et al., 1994).
Chromatography and Spectroscopy
- Role in Liquid Chromatography : Tetraalkylammonium salts of 2-hydroxyethanesulfonic acid and similar compounds have been studied for their application in liquid chromatography and gas chromatography, offering unique solvent properties and stability (Poole et al., 1989).
Microbial Metabolism
- Isethionate Degradation by Bacteria : Research has been conducted on the degradation of isethionate by various bacteria, exploring the presence of inducible enzymes and transport genes involved in this process (Weinitschke et al., 2009).
Environmental Analysis
- Analysis of Atmospheric Sulfur Dioxide : Isethionic acid has been used in methodologies for the determination of atmospheric sulfur dioxide, stabilizing sulfur dioxide as hydroxymethanesulfonic acid (Dasgupta et al., 1980).
Neurochemistry
- Central Nervous System Studies : The disappearance rates of isethionic acid in various regions of the rat central nervous system have been studied, revealing different rates in areas like the striatum, diencephalon, and cortex (Lombardini & Homan, 1979).
Materials Science
- Electrode Material for Solar Cells : Research has shown that sulfonic acids like isethionic acid can enhance the conductivity of certain films used in solar cells, indicating potential applications in renewable energy technologies (Zhao et al., 2018).
Water Treatment Technologies
- Novel Nanofiltration Membranes : Isethionic acid derivatives have been used to develop new types of nanofiltration membranes for dye treatment in water, improving water flux and hydrophilicity (Liu et al., 2012).
Biomedical Engineering
- Polyelectrolyte Hydrogels : Studies have investigated transforming polyelectrolyte hydrogels, which include derivatives of 2-hydroxyethanesulfonic acid, into tough materials for potential biomedical applications. These hydrogels can be used in designs like tubular graspers capable of holding significant weight (Yu et al., 2020).
Analytical Chemistry
- Flow Injection Analysis for Magnesium : 2-Hydroxyethanesulfonic acid derivatives have been used in spectrophotometric flow-injection systems for the determination of magnesium in water samples (Wada et al., 1983).
Biochemistry
- Mammalian Hypotaurine Aminotransferase Activity : Research has explored the role of isethionic acid in mammalian tissues, particularly in relation to hypotaurine aminotransferase activity (Fellman et al., 1980).
Dye Degradation
- Hydrolysis Kinetics of Dyes : The hydrolysis kinetics of certain dyes leading to the formation of 2-hydroxyethylsulfone, a derivative of isethionic acid, have been studied, providing insights into environmental dye degradation processes (Weber & Stickney, 1993).
Fuel Cell Technology
- Proton Exchange Membranes : Isethionic acid derivatives have been used in the development of sulfonated poly(ether sulfone)s for fuel cell applications, demonstrating their potential in energy conversion systems (Matsumoto et al., 2009).
Nanotechnology
- Magnetic Nanocatalyst Applications : Isethionic acid has been utilized in the development of magnetic nanocatalysts for the synthesis of certain organic compounds, showcasing its role in facilitating green chemistry approaches (Ghasemzadeh & Akhlaghinia, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-hydroxyethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O4S/c3-1-2-7(4,5)6/h3H,1-2H2,(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMDYPCJJOFFON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1561-99-5 (mono-potassium salt), 1562-00-1 (mono-hydrochloride salt), 57267-78-4 (mono-ammonium salt) | |
Record name | Isethionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1041427 | |
Record name | 2-Hydroxyethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Hydroxyethanesulfonate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003903 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000 mg/mL | |
Record name | 2-Hydroxyethanesulfonate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003903 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Hydroxyethanesulfonic acid | |
CAS RN |
107-36-8 | |
Record name | Isethionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Isethionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISETHIONIC ACID | |
Source | DTP/NCI | |
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Record name | Ethanesulfonic acid, 2-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Hydroxyethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyethanesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.169 | |
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Record name | ISETHIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97J3QN9884 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Hydroxyethanesulfonate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003903 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
Record name | 2-Hydroxyethanesulfonate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003903 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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